molecular formula C16H24ClNO B039253 Inaperisone hydrochloride CAS No. 118230-97-0

Inaperisone hydrochloride

カタログ番号: B039253
CAS番号: 118230-97-0
分子量: 281.82 g/mol
InChIキー: XRNRWEXKJWQEJR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Inaperisone hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C16H24ClNO and its molecular weight is 281.82 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Propiophenones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmacological Properties

Inaperisone hydrochloride is primarily used for its muscle relaxant properties, aimed at alleviating muscle spasms and pain associated with various conditions such as spinal disorders and musculoskeletal injuries. Its mechanism involves the modulation of neurotransmitter release in the central nervous system, leading to reduced muscle tone.

Treatment of Muscle Spasticity

In clinical settings, inaperisone is prescribed for managing muscle spasticity resulting from neurological disorders. Studies have shown that it effectively reduces muscle stiffness and improves mobility in patients with conditions like multiple sclerosis and spinal cord injuries.

Pain Management

Inaperisone has been utilized in pain management protocols, particularly for patients undergoing rehabilitation after orthopedic surgeries. A notable case involved a 65-year-old female patient who experienced significant relief from postoperative thigh pain following the administration of this compound .

Pharmacokinetics and Dosage

The pharmacokinetics of inaperisone indicate that it exhibits dose-dependent effects on blood flow rates to muscles and fat tissues, which are crucial for its therapeutic efficacy. A study developed a physiologically-based pharmacokinetic model demonstrating that higher doses correlate with increased concentrations in the brain, enhancing its muscle-relaxing effects .

Parameter Value
BioavailabilityModerate
Peak Plasma Concentration1-3 hours post-dose
Elimination Half-Life5-8 hours

Safety Profile and Adverse Effects

While generally well-tolerated, inaperisone can cause side effects such as dizziness, fatigue, and in rare cases, reversible muscle strength decline . A recent case study highlighted a patient who exhibited decreased muscle strength after prolonged use, suggesting that caution is warranted when prescribing this medication, particularly in populations with existing muscle weakness .

Case Study: Postoperative Rehabilitation

A 2024 study documented a case where a patient undergoing spinal surgery experienced adverse effects from inaperisone, leading to a recommendation for updated medication instructions to reflect potential risks associated with its use in certain populations .

Efficacy in Pulmonary Conditions

Recent research has explored the repositioning of inaperisone for treating idiopathic pulmonary fibrosis (IPF). The drug demonstrated potential therapeutic benefits beyond muscle relaxation, suggesting broader applications in respiratory diseases .

特性

CAS番号

118230-97-0

分子式

C16H24ClNO

分子量

281.82 g/mol

IUPAC名

1-(4-ethylphenyl)-2-methyl-3-pyrrolidin-1-ylpropan-1-one;hydrochloride

InChI

InChI=1S/C16H23NO.ClH/c1-3-14-6-8-15(9-7-14)16(18)13(2)12-17-10-4-5-11-17;/h6-9,13H,3-5,10-12H2,1-2H3;1H

InChIキー

XRNRWEXKJWQEJR-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)C(C)CN2CCCC2.Cl

正規SMILES

CCC1=CC=C(C=C1)C(=O)C(C)CN2CCCC2.Cl

Key on ui other cas no.

118230-97-0

関連するCAS

99323-21-4 (Parent)

同義語

(4'-ethyl-2-methyl-3-pyrrolidino)propiophenone hydrochloride
HSR 770
HSR-770
HY 770
HY-770
inaperisone
inaperisone hydrochloride
inaperisone hydrochloride, (+-)-isomer
inaperisone, (+-)-isome

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。